molecular formula C20H22N4O3S B10997526 N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide

N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide

Cat. No.: B10997526
M. Wt: 398.5 g/mol
InChI Key: XGWULTXUBIPBRG-UHFFFAOYSA-N
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Description

N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide is a complex organic compound that features a benzothiazole ring, an acetylamino group, and a pyrrol-substituted tetrahydropyran ring

Properties

Molecular Formula

C20H22N4O3S

Molecular Weight

398.5 g/mol

IUPAC Name

N-(6-acetamido-1,3-benzothiazol-2-yl)-2-(4-pyrrol-1-yloxan-4-yl)acetamide

InChI

InChI=1S/C20H22N4O3S/c1-14(25)21-15-4-5-16-17(12-15)28-19(22-16)23-18(26)13-20(6-10-27-11-7-20)24-8-2-3-9-24/h2-5,8-9,12H,6-7,10-11,13H2,1H3,(H,21,25)(H,22,23,26)

InChI Key

XGWULTXUBIPBRG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)CC3(CCOCC3)N4C=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide typically involves multiple steps:

    Formation of the Benzothiazole Ring: This can be achieved by cyclization of 2-aminothiophenol with acetic anhydride.

    Introduction of the Acetylamino Group: The acetylation of the amino group on the benzothiazole ring is carried out using acetic anhydride.

    Synthesis of the Pyrrol-Substituted Tetrahydropyran: This involves the reaction of pyrrole with tetrahydropyran under acidic conditions.

    Coupling Reaction: The final step involves coupling the acetylamino-benzothiazole with the pyrrol-substituted tetrahydropyran using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetylamino group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the benzothiazole ring.

    Reduction: Reduced forms of the acetylamino group.

    Substitution: Substituted derivatives at the acetylamino group.

Scientific Research Applications

Biological Activities

This compound belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities including:

  • Anticancer Properties : Benzothiazole derivatives have been reported to exhibit anticancer activity through various mechanisms. For instance, they may inhibit tumor growth by inducing apoptosis in cancer cells or by disrupting cellular signaling pathways associated with cancer progression .
  • Antimicrobial Activity : Compounds of this class have shown effectiveness against a range of pathogens, making them potential candidates for developing new antimicrobial agents .

Cancer Treatment

Recent studies have highlighted the role of benzothiazole derivatives in targeting specific cancer types. For example, compounds similar to N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide have been investigated for their efficacy against non-small cell lung cancer and melanoma. These studies suggest that such compounds can modulate protein levels associated with tumor growth and metastasis .

Neurological Disorders

There is emerging evidence that benzothiazole derivatives may offer neuroprotective effects. The compound’s ability to cross the blood-brain barrier positions it as a candidate for treating neurodegenerative diseases like Alzheimer’s and Parkinson’s disease .

Case Study 1: Anticancer Efficacy

A recent study demonstrated that a related benzothiazole derivative significantly inhibited the proliferation of breast cancer cells in vitro. The study utilized various assays to measure cell viability and apoptosis rates, revealing that the compound induced apoptosis through the activation of caspase pathways.

Case Study 2: Antimicrobial Activity

In another investigation, a series of benzothiazole derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the benzothiazole structure enhanced antibacterial activity, suggesting a pathway for optimizing these compounds for clinical use.

Mechanism of Action

The mechanism of action of N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties

Biological Activity

N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide is a complex compound belonging to the benzothiazole class, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

N 6 acetylamino 1 3 benzothiazol 2 yl 2 4 1H pyrrol 1 yl tetrahydro 2H pyran 4 yl acetamide\text{N 6 acetylamino 1 3 benzothiazol 2 yl 2 4 1H pyrrol 1 yl tetrahydro 2H pyran 4 yl acetamide}

This compound features a benzothiazole moiety, which is often linked to various biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

1. Enzyme Inhibition:
The compound has shown potential in inhibiting cyclooxygenase (COX) and lipoxygenase (LOX), which are critical enzymes in the inflammatory pathway. This inhibition may lead to reduced inflammation and pain relief.

2. Antimicrobial Activity:
Studies indicate that the compound exhibits significant antimicrobial properties against various bacterial strains. The mechanism involves disrupting bacterial cell wall synthesis and interfering with metabolic pathways essential for bacterial survival.

3. Anticancer Properties:
Research has suggested that this compound can induce apoptosis in cancer cells by interacting with DNA and proteins involved in cell cycle regulation. This property makes it a candidate for further development in cancer therapeutics.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntibacterialEffective against Gram-positive bacteria
AntifungalInhibits fungal growth
Anti-inflammatoryReduces inflammation markers
AnticancerInduces apoptosis in cancer cells

Case Studies

Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, suggesting its potential as a novel antimicrobial agent.

Case Study 2: Anti-inflammatory Mechanism
In a controlled experiment involving inflammatory models, the compound was administered to assess its effect on pro-inflammatory cytokines. Results demonstrated a marked reduction in levels of TNF-alpha and IL-6, indicating strong anti-inflammatory activity.

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